N-Methyl-d3-7-azaindole N-Methyl-d3-7-azaindole
Brand Name: Vulcanchem
CAS No.:
VCID: VC0199317
InChI:
SMILES:
Molecular Formula: C₈H₅D₃N₂
Molecular Weight: 135.18

N-Methyl-d3-7-azaindole

CAS No.:

Cat. No.: VC0199317

Molecular Formula: C₈H₅D₃N₂

Molecular Weight: 135.18

* For research use only. Not for human or veterinary use.

N-Methyl-d3-7-azaindole -

Specification

Molecular Formula C₈H₅D₃N₂
Molecular Weight 135.18

Introduction

Chemical Structure and Identifiers

Molecular Composition

N-Methyl-d3-7-azaindole consists of a pyrrolo[2,3-b]pyridine ring system with a deuterated methyl group (-CD₃) attached to the nitrogen atom. Its molecular formula is C₈H₅D₃N₂, and its molecular weight is 135.18 g/mol . Key structural features include:

  • Pyrrolo[2,3-b]pyridine core: A fused bicyclic system with nitrogen atoms at positions 1 and 7.

  • Deuterated methyl group: The CD₃ group at position 1 enhances isotopic stability and alters kinetic properties.

PropertyValueSource
Molecular FormulaC₈H₅D₃N₂
Molecular Weight135.18 g/mol
CAS Registry Number2364352-64-5
InChIInChI=1S/C8H8N2/c1-10-6-4-7-3-2-5-9-8(7)10/h2-6H,1H3/i1D3
SMILES[2H]C([2H])([2H])N1C=CC2=C1N=CC=C2

Structural Isomers and Synonyms

The compound is also referred to as 1-Methyl-d3-7-azaindole or 1-((²H)₃)methyl-1H-pyrrolo[2,3-b]pyridine . Its IUPAC name is 1-(trideuteriomethyl)pyrrolo[2,3-b]pyridine .

Synthesis and Production Methods

Comparison with Non-Deuterated Analogs

For non-deuterated 7-azaindole derivatives, methods include:

  • Bromination/functionalization: Introducing bromine at the 4-position using POBr₃, followed by nucleophilic substitution .

  • Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked derivatives .

StepReagents/ConditionsYieldApplication
N-MethylationCD₃I, K₂CO₃, DMF, 60°C~70%Deuterated analog synthesis
Pyrrolo[2,3-b]pyridine core formationCyclization of 2-aminopyridine derivativesVariableCore structure preparation

Physical and Chemical Properties

Spectroscopic Data

Limited spectroscopic data are available for N-Methyl-d3-7-azaindole, but related compounds provide a basis for characterization:

  • NMR: Deuterium substitution shifts signals in ¹H NMR, with the CD₃ group typically appearing as a singlet.

  • Mass Spectrometry: Molecular ion peak at m/z 135.18 (C₈H₅D₃N₂⁺).

Stability and Reactivity

  • Thermal stability: Likely stable under standard laboratory conditions, though deuterated compounds may exhibit altered reactivity compared to protiated analogs.

  • Photostability: Requires protection from light during storage, as suggested by vendors .

Applications and Research Relevance

Role in Medicinal Chemistry

Deuterated compounds like N-Methyl-d3-7-azaindole are valued in:

  • Metabolic studies: Tracking drug metabolism via isotopic labeling.

  • Kinetic isotope effects: Enhancing stability in vivo by slowing C-D bond cleavage.

  • SAR (Structure-Activity Relationship) studies: Modulating electronic effects through isotopic substitution.

Comparative Analysis with Non-Deuterated Derivatives

PropertyN-Methyl-d3-7-azaindole7-Azaindole
Metabolic half-lifeLikely extendedShorter due to H-substitution
Reactivity in C-H activationReducedHigher
Use in tracer studiesIdealLimited

Research Gaps and Future Directions

Unexplored Research Areas

  • Biological activity: Direct pharmacological studies on N-Methyl-d3-7-azaindole remain unreported.

  • Kinetic isotope effects: Quantitative analysis of C-D vs. C-H bond reactivity.

  • Synthetic efficiency: Optimizing deuterium incorporation yields.

Strategic Recommendations

  • Targeted drug design: Explore deuterated 7-azaindoles for kinase inhibitors or neuroprotective agents.

  • Collaborative studies: Partner with isotopic labeling experts to optimize synthesis protocols.

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